molecular formula C8H6F3N5 B1440324 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine CAS No. 1210732-94-7

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine

Cat. No.: B1440324
CAS No.: 1210732-94-7
M. Wt: 229.16 g/mol
InChI Key: ZGYFPHRJRSUQEG-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrazole ring with an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it may interact with kinases, which are crucial for phosphorylation processes, and inhibit their activity, leading to altered cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways. For example, by inhibiting a kinase, the compound can prevent the phosphorylation of target proteins, thereby altering their function and the signaling pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modulation without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be actively transported into cells via membrane transporters and distributed to specific tissues based on its affinity for certain binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-4-(trifluoromethyl)pyrimidine with hydrazine hydrate under reflux conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the intermediate product with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Final Coupling: The final product is obtained by coupling the pyrazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: Used in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: Employed as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: Utilized in the development of chemical probes to investigate protein-ligand interactions.

    Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine is unique due to its combination of a trifluoromethyl group, pyrimidine ring, and pyrazole ring, which together confer distinct physicochemical properties and biological activities. This combination allows for versatile applications in drug discovery and chemical biology, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)6-1-2-13-7(15-6)16-4-5(12)3-14-16/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYFPHRJRSUQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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